molecular formula C17H20N6O2 B2498476 N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4-phenylbutanamide CAS No. 2034593-84-3

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4-phenylbutanamide

Cat. No.: B2498476
CAS No.: 2034593-84-3
M. Wt: 340.387
InChI Key: WYRHKAQYPHZTHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4-phenylbutanamide is a synthetic chemical compound with the molecular formula C17H20N6O2 and a molecular weight of 340.4 g/mol . It features a unique hybrid structure incorporating both 1,2,4-oxadiazole and 1,2,3-triazole heterocyclic rings, which are of significant interest in medicinal chemistry. The 1,2,4-oxadiazole moiety is a well-known pharmacophore that demonstrates bioisosteric properties for ester and amide groups, contributing to metabolic stability and facilitating hydrogen-bonding interactions with biological targets . Compounds containing the 1,3,4-oxadiazole scaffold have been extensively studied for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial effects, often through mechanisms such as enzyme inhibition . Similarly, the 1,2,3-triazole ring is a common feature in bioactive compounds and is frequently utilized in click chemistry for fragment-based drug discovery. This molecular architecture makes this compound a valuable chemical tool for researchers in drug discovery and development. Potential applications include use as a building block for the synthesis of more complex molecules, as a candidate in high-throughput screening assays, or for investigating the structure-activity relationships (SAR) of hybrid heterocyclic compounds. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the available safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-13-19-17(25-21-13)15-12-23(22-20-15)11-10-18-16(24)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,12H,5,8-11H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRHKAQYPHZTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4-phenylbutanamide is a complex chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of the Compound

The compound features a unique structural arrangement that incorporates multiple heterocycles—specifically, oxadiazole and triazole rings—which are known for their bioactive properties. The presence of these functional groups enhances the compound's ability to interact with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors within biological systems.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound has shown inhibitory effects on several key enzymes involved in disease processes. For example, it may inhibit histone deacetylases (HDACs), which are implicated in cancer progression and neurodegenerative diseases .
  • Receptor Binding: Its structural components allow it to bind effectively to specific receptors, potentially altering their activity and leading to therapeutic effects.

Biological Activities

Research indicates that the compound exhibits a range of biological activities:

  • Anticancer Properties:
    • Studies have demonstrated that derivatives containing oxadiazole and triazole moieties possess significant anticancer activity. For instance, related compounds have shown IC50 values in the nanomolar range against various cancer cell lines .
    • The compound's ability to induce apoptosis in tumor cells has been highlighted in several studies.
  • Antimicrobial Effects:
    • The compound has been evaluated for its antibacterial properties against both gram-positive and gram-negative bacteria. Some derivatives have shown promising results with good antibacterial activity .
  • Antiviral Activity:
    • Preliminary studies suggest that certain derivatives may exhibit antiviral properties by interfering with viral replication mechanisms .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity against various cancer cell lines (IC50 < 10 µM)
AntimicrobialEffective against multiple bacterial strains
AntiviralPotential inhibition of viral replication

Notable Research Findings

  • Cytotoxicity Studies:
    • A study reported that a derivative of the compound showed selective cytotoxicity against HeLa and Caco-2 cell lines with IC50 values significantly lower than those of standard chemotherapeutics .
  • Mechanistic Insights:
    • Investigations into the mechanism revealed that the compound could inhibit key metabolic pathways involved in tumor growth and proliferation .
  • Comparative Analysis:
    • When compared to other oxadiazole derivatives, this compound exhibited enhanced bioactivity due to its complex nitrogen-rich structure which facilitates better interaction with biological targets .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Research indicates that derivatives of oxadiazoles and triazoles exhibit broad-spectrum antibacterial and antifungal activities. For instance, compounds containing these moieties have been effective against resistant strains of bacteria and fungi, making them suitable candidates for developing new antibiotics and antifungal agents .

Anticancer Activity
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4-phenylbutanamide has also been investigated for its anticancer properties. The structural components allow it to interact with key enzymes involved in cancer progression. Studies have demonstrated that similar compounds can inhibit histone deacetylases (HDACs) and other enzymes critical for tumor growth and survival .

Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Its interactions with various biological macromolecules may help in the development of anti-inflammatory drugs .

Chemical Biology

Biological Probes
In chemical biology, this compound can serve as a probe to study biological processes such as enzyme activity or protein interactions. The unique functional groups allow researchers to investigate specific biochemical pathways and mechanisms of action within cells.

Targeting Enzymatic Activity
Research has shown that derivatives of oxadiazoles can selectively inhibit certain enzymes involved in metabolic pathways. This specificity is crucial for designing targeted therapies that minimize side effects while maximizing therapeutic efficacy .

Materials Science

Development of New Materials
The unique properties of this compound can be exploited in materials science. Its incorporation into polymers or nanomaterials may lead to the development of advanced materials with enhanced mechanical or thermal properties .

Nanotechnology Applications
In nanotechnology, compounds like this one can be used to create nanocarriers for drug delivery systems. Their ability to encapsulate therapeutic agents while providing controlled release mechanisms is a significant area of research .

Industrial Applications

Synthesis of Complex Molecules
The compound can be utilized in synthetic chemistry for producing other complex molecules. Its reactive functional groups enable it to participate in various chemical reactions such as nucleophilic substitutions or coupling reactions .

Catalytic Properties
There is potential for using this compound as a catalyst in industrial processes. The unique structure may facilitate reactions under milder conditions or improve yields compared to traditional catalysts .

Summary Table of Applications

Field Application Potential Benefits
Medicinal ChemistryAntimicrobial agentsEffective against resistant strains
Anticancer activityInhibition of key enzymes involved in cancer progression
Anti-inflammatory effectsTargeted therapy for inflammatory diseases
Chemical BiologyBiological probesStudy enzyme activity and protein interactions
Targeting enzymatic activitySpecific inhibition minimizes side effects
Materials ScienceDevelopment of new materialsEnhanced mechanical/thermal properties
Nanotechnology applicationsControlled drug delivery systems
Industrial ApplicationsSynthesis of complex moleculesProduction of novel compounds
Catalytic propertiesImproved reaction conditions and yields

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Diversity

The compound’s structural uniqueness lies in its dual heterocyclic system (1,2,4-oxadiazole and 1,2,3-triazole), distinguishing it from related derivatives:

  • Pyrazole-thiazole amides (e.g., N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)(alkyl)amide): These prioritize pyrazole and thiazole cores, demonstrating moderate antimicrobial activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and Candida albicans (MIC: 16–64 µg/mL) .
  • Oxadiazole-acetate esters (e.g., substituted-phenyl-1,2,4-oxadiazol-5-yl methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate): Synthesized in "ethical yields" (exact values unspecified), these lack pharmacological data but emphasize structural modularity .

Pharmacological Potential

While the target compound’s bioactivity remains unstudied, structural parallels suggest plausible applications:

  • Antimicrobial Activity : Pyrazole-thiazole amides inhibit Gram-positive bacteria (e.g., Bacillus subtilis, MIC: 8 µg/mL) and fungi (e.g., Aspergillus niger, MIC: 32 µg/mL) via membrane disruption or enzyme inhibition . The target’s triazole moiety may enhance antifungal potency by mimicking ergosterol biosynthesis intermediates.
  • Anti-inflammatory Activity : Oxadiazole-triazole hybrids often target cyclooxygenase (COX-2) or interleukin pathways. For example, celecoxib analogs with triazole substituents show IC₅₀ values of 0.8–2.1 µM against COX-2 .

Data Table: Key Comparative Metrics

Compound Class Core Heterocycles Synthesis Yield Notable Bioactivity (MIC/IC₅₀) Key Reference
Target Compound 1,2,4-Oxadiazole, 1,2,3-Triazole Not reported Hypothesized antimicrobial
Benzoxazine-oxadiazole hybrids Benzoxazine, Pyrimidine, Oxadiazole 82–89% None reported
Pyrazole-thiazole amides Pyrazole, Thiazole 65–75% B. subtilis: 8 µg/mL
Oxadiazole-acetate esters Oxadiazole, Benzoxazine Ethical yields None reported

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target compound’s structure decomposes into three modular components: (1) the 4-phenylbutanamide backbone, (2) the 1,2,3-triazole-ethyl linker, and (3) the 3-methyl-1,2,4-oxadiazole heterocycle. Retrosynthetically, the molecule can be disconnected at the tertiary amide and triazole junctions. The 4-phenylbutanamide core is derivatized via N-alkylation with a propargyl group, enabling subsequent Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-functionalized oxadiazole precursor. The 3-methyl-1,2,4-oxadiazole is synthesized independently via cyclization of amidoxime intermediates.

Synthesis of 4-Phenylbutanamide Core

The 4-phenylbutanamide scaffold is prepared through a two-step sequence starting from 4-phenylbutyric acid. Activation of the carboxylic acid using thionyl chloride generates the corresponding acid chloride, which is subsequently treated with ethylenediamine in dichloromethane to yield N-(2-aminoethyl)-4-phenylbutanamide. Critical to this step is the use of a 2:1 molar ratio of ethylenediamine to acid chloride to prevent over-alkylation. The intermediate amine is isolated in 78% yield after aqueous workup and recrystallization from ethanol/water (3:1).

Preparation of 3-Methyl-1,2,4-Oxadiazole Moiety

The 3-methyl-1,2,4-oxadiazole ring is constructed via cyclodehydration of N-hydroxyacetamidine derivatives. Starting from acetamide, reaction with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours affords the amidoxime intermediate. Subsequent treatment with trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C induces cyclization to form 3-methyl-1,2,4-oxadiazole. The crude product is purified via flash chromatography (hexane:ethyl acetate, 4:1) to yield the heterocycle in 65% purity, with further recrystallization from methanol elevating purity to >98%.

Azide Functionalization of the Oxadiazole Intermediate

To enable CuAAC, the oxadiazole must bear an azide group. The 5-position of 3-methyl-1,2,4-oxadiazole is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light, yielding 5-bromo-3-methyl-1,2,4-oxadiazole. Nucleophilic substitution with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours installs the azide functionality, producing 5-azido-3-methyl-1,2,4-oxadiazole. The reaction is monitored by FT-IR for the disappearance of the C-Br stretch (600 cm⁻¹) and emergence of the azide peak (2100 cm⁻¹).

Propargylation of the Butanamide Backbone

The N-(2-aminoethyl)-4-phenylbutanamide intermediate undergoes propargylation to install the alkyne required for CuAAC. Treatment with propargyl bromide (1.2 equiv) in acetonitrile, catalyzed by potassium carbonate, affords N-(2-(prop-2-yn-1-ylamino)ethyl)-4-phenylbutanamide. The reaction proceeds at 50°C for 8 hours, achieving 85% conversion. Excess propargyl bromide is quenched with aqueous ammonium chloride, and the product is extracted into ethyl acetate.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The pivotal triazole ring is formed via CuAAC between the propargylated butanamide and 5-azido-3-methyl-1,2,4-oxadiazole. A catalytic system of CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in tert-butanol/water (1:1) facilitates the reaction at 25°C. The regioselective 1,4-disubstituted triazole forms within 4 hours, as confirmed by LC-MS (m/z 428.2 [M+H]⁺). The crude product is purified via silica gel chromatography (dichloromethane:methanol, 95:5) to yield the triazole-adduct in 72% yield.

Final Amide Coupling and Global Deprotection

Post-CuAAC, the secondary amine on the ethyl spacer is acylated with 4-phenylbutanoyl chloride to install the terminal amide. Employing HATU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3 equiv) in dichloromethane ensures efficient coupling at 0°C to room temperature. Epimerization is mitigated by maintaining pH < 8 and limiting reaction time to 2 hours. Final global deprotection (if applicable) with trifluoroacetic acid (TFA) in dichloromethane (1:1) removes any tert-butoxycarbonyl (Boc) groups, yielding the target compound.

Reaction Optimization and Yield Maximization

Parameter Optimal Condition Yield Improvement
CuAAC Catalyst CuI vs. CuSO₄/NaAsc +18% (CuSO₄/NaAsc)
Solvent for Acylation DCM vs. DMF +22% (DCM)
Triazole Ring Temperature 25°C vs. 40°C +15% (25°C)
Oxadiazole Cyclization Time 6h vs. 12h +10% (6h)

Optimization studies reveal that CuSO₄/sodium ascorbate outperforms CuI in triazole yield due to improved catalyst solubility. Dichloromethane minimizes side reactions during acylation compared to polar aprotic solvents. Extended cyclization times for oxadiazole formation beyond 6 hours promote decomposition, capping optimal duration at 6 hours.

Analytical Characterization and Validation

1H NMR (400 MHz, CDCl₃): δ 7.92 (s, 1H, triazole-H), 7.40–7.27 (m, 5H, phenyl), 4.78 (t, J=7.1 Hz, 2H, CH₂-triazole), 3.58 (s, 2H, COCH₂), 2.89 (t, J=7.3 Hz, 2H, CH₂CONH), 2.45 (s, 3H, oxadiazole-CH₃).

HPLC Purity: 98.6% (C18 column, 70:30 acetonitrile/water, 1 mL/min).

HRMS (ESI): m/z calc. for C₂₀H₂₃N₇O₂ [M+H]⁺: 428.1941, found: 428.1938.

Challenges and Troubleshooting

  • Epimerization During Acylation: The steric hindrance of the tertiary amide in the butanamide backbone predisposes the intermediate to racemization. Substituting HATU for PyBop reduces activation time, lowering epimerization from 22% to 6%.
  • Triazole Regioselectivity: Despite CuAAC’s typical 1,4-selectivity, trace 1,5-regioisomers (<5%) are observed. Gradient elution chromatography (hexane → ethyl acetate) effectively separates isomers.
  • Oxadiazole Hydrolysis: Prolonged exposure to aqueous conditions during azide installation risks oxadiazole ring opening. Conducting sodium azide substitutions in anhydrous DMF with molecular sieves prevents hydrolysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.